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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

Get Quote

Executive Summary
2-Chloro-5-ethynylpyridin-4-amine is a critical heterocyclic building block, predominantly

utilized in the development of targeted covalent inhibitors (TCIs) and allosteric kinase

modulators (e.g., SHP2, KRAS, or EGFR inhibitors).[1][2][3] Its structural uniqueness lies in the

C5-ethynyl handle, which serves as a "warhead" for click chemistry or further carbon-carbon

bond formation, and the C4-amino/C2-chloro motif, which provides essential hydrogen bonding

capability and a vector for scaffold elaboration.

This technical guide delineates two distinct synthetic pathways. Route A (The Nucleophilic

Displacement Strategy) is designated as the preferred high-fidelity route due to superior

regiocontrol. Route B (The Direct Electrophilic Functionalization Strategy) is presented as an

alternative when starting material availability dictates, though it requires rigorous isomer

separation.

Part 1: Retrosynthetic Analysis & Strategic Logic
The synthesis of 2-Chloro-5-ethynylpyridin-4-amine poses a classic regioselectivity

challenge in pyridine chemistry: distinguishing between the C3 and C5 positions (both ortho to
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the C4-amine) and managing the reactivity difference between C2 and C4 halides.

Strategic Disconnections
C5-Ethynyl Installation: The terminal alkyne is unstable; therefore, it is installed via a

protected precursor (Trimethylsilylacetylene) using Sonogashira coupling.

C5-Halogenation: The precursor to the coupling must be a C5-iodo or C5-bromo species.

Iodine is preferred for faster oxidative addition rates under milder palladium catalysis.

Regiocontrol (The Core Problem):

Direct Iodination: Iodinating 2-chloro-4-aminopyridine is ambiguous, yielding a mixture of

C3-iodo (sterically crowded but electronically favored) and C5-iodo isomers.

Displacement: Starting from 2,4-dichloro-5-iodopyridine exploits the innate reactivity

difference of the pyridine ring. The C4-chloride is significantly more susceptible to SNAr

displacement by ammonia than the C2-chloride due to the stabilization of the

Meisenheimer intermediate by the para-nitrogen.

Target:
2-Chloro-5-ethynylpyridin-4-amine

Protected Intermediate:
2-Chloro-5-((TMS)ethynyl)pyridin-4-amine

TMS Deprotection

Key Intermediate:
2-Chloro-5-iodo-4-pyridinamine

Sonogashira Coupling

Route A Start:
2,4-Dichloro-5-iodopyridine

(High Regioselectivity)

S_NAr (Selectivity at C4)

Route B Start:
2-Chloro-4-aminopyridine
(Lower Regioselectivity)

Electrophilic Iodination
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Caption: Retrosynthetic logic comparing the Displacement Strategy (Route A) vs. Direct

Functionalization (Route B).

Part 2: Route A – The Displacement Strategy
(Preferred)
Rationale: This route guarantees the correct positioning of the amino group at C4 and the

iodine at C5 by utilizing the inherent electronic bias of the 2,4-dichloropyridine scaffold.

Step 1: Regioselective Amination
Reaction: 2,4-Dichloro-5-iodopyridine + Ammonia → 2-Chloro-5-iodo-pyridin-4-amine

Parameter Specification

Substrate 2,4-Dichloro-5-iodopyridine (CAS: 343781-49-7)

Reagent
Aqueous Ammonia (28-30%) or NH₃ in MeOH

(7N)

Solvent Ethanol or Isopropanol (if using aq. NH₃)

Temperature 80–90 °C (Sealed Tube/Autoclave)

Time 4–6 Hours

Yield 75–85%

Protocol:

Charge a pressure vessel with 2,4-dichloro-5-iodopyridine (1.0 eq).

Add NH₃ in Methanol (7N) (5.0 eq).

Seal the vessel and heat to 85°C. The internal pressure will rise; ensure the vessel is rated

for >5 bar.

Monitor via HPLC. The C4-Cl is displaced ~10x faster than the C2-Cl.
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Checkpoint: If C2-displacement (minor byproduct) increases, lower temperature to 60°C

and extend time.

Workup: Cool to RT. Concentrate in vacuo to remove excess ammonia and methanol.

Purification: Slurry the residue in water to dissolve ammonium chloride salts. Filter the solid.

[2][4][5] Recrystallize from Ethanol/Water (9:1) to remove trace 2-amino isomer.

Step 2: Sonogashira Coupling
Reaction: 2-Chloro-5-iodo-pyridin-4-amine + TMS-Acetylene → TMS-Intermediate

Mechanism: The Pd(0) catalyst inserts into the weak C5-I bond. The amino group at C4 can

coordinate to Pd, potentially slowing the reaction; therefore, a bidentate ligand (dppf) or slightly

higher catalyst loading is recommended.

Protocol:

Dissolve 2-chloro-5-iodo-pyridin-4-amine (1.0 eq) in anhydrous THF or DMF (0.1 M).

Add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ (0.03 eq).

Add Triethylamine (Et₃N) (3.0 eq). Degas with Nitrogen/Argon for 15 min.

Add Trimethylsilylacetylene (1.2 eq) dropwise.

Stir at 50°C for 4 hours.

Note: Monitor for "homocoupling" of the alkyne (Glaser coupling), which occurs if O₂ is

present.

Workup: Filter through a Celite pad.[6] Concentrate. Purify via silica gel chromatography

(Hexane/EtOAc gradient).

Step 3: Desilylation
Reaction: TMS-Intermediate → 2-Chloro-5-ethynylpyridin-4-amine

Protocol:
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Dissolve the TMS-intermediate in Methanol.

Add K₂CO₃ (1.5 eq). Stir at RT for 30 min.[5]

Workup: Dilute with water, extract with EtOAc. Dry over Na₂SO₄.[7][8]

Final Isolation: Evaporate solvent. The product is typically an off-white to pale yellow solid.

Part 3: Route B – Direct Functionalization
(Alternative)
Rationale: Useful when 2,4-dichloro-5-iodopyridine is unavailable. Requires careful separation

of regioisomers.

Step 1: Iodination of 2-Chloro-4-aminopyridine
Reaction: 2-Chloro-4-aminopyridine + NIS → Mixture of 3-iodo and 5-iodo isomers

Critical Challenge: The amino group directs ortho. Position 3 is flanked by Cl and NH₂, creating

steric strain, but electronic effects often lead to a ~1:1 mixture of 3-iodo and 5-iodo products.

Optimized Protocol:

Dissolve 2-chloro-4-aminopyridine (1.0 eq) in DMF (Polar aprotic solvents favor the 5-

position slightly more than non-polar ones).

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

Allow to warm to RT and stir for 12 hours.

Workup: Pour into water/sodium thiosulfate solution. Extract with EtOAc.[2][7][8]

Purification (Crucial):

The crude will contain ~40% 3-iodo, ~40% 5-iodo, and ~20% di-iodo.

Column Chromatography: Use a slow gradient of DCM/MeOH. The 3-iodo isomer typically

elutes first due to internal H-bonding between NH₂ and I.
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Validation: Verify regiochemistry via 1H NMR. The C6 proton in the 5-iodo isomer appears

as a singlet (or weak doublet) and is significantly deshielded compared to the C6 proton in

the 3-iodo isomer.

Part 4: Visualization of the Preferred Pathway (Route
A)

Start:
2,4-Dichloro-5-iodopyridine

Step 1: S_NAr
(NH3/MeOH, 85°C)

Intermediate 1:
2-Chloro-5-iodo-pyridin-4-amine

Regioselective
C4 Displacement Step 2: Sonogashira

(TMS-Acetylene, Pd/Cu, Et3N)
Intermediate 2:

TMS-Protected Alkyne

C-C Bond
Formation Step 3: Deprotection

(K2CO3, MeOH)
Final Product:

2-Chloro-5-ethynylpyridin-4-amine
Desilylation

Click to download full resolution via product page

Caption: Step-by-step workflow for the high-purity synthesis of 2-Chloro-5-ethynylpyridin-4-
amine.

Part 5: Troubleshooting & Expert Insights
Regioselectivity Verification (NMR)
Distinguishing the 3-iodo and 5-iodo isomers in Route B is difficult but critical.

5-Iodo Isomer (Correct): The proton at C6 is adjacent to the Iodine and Nitrogen. It typically

appears at δ ~8.3 ppm. The proton at C3 appears at δ ~6.8 ppm.

3-Iodo Isomer (Incorrect): The proton at C6 is adjacent only to Nitrogen (and C5-H). The

proton at C5 is adjacent to C6-H. You will often see a coupling constant J~5-6 Hz between

H5 and H6. In the 5-iodo isomer, H3 and H6 are singlets (para-like, negligible coupling).

Catalyst Poisoning
The free amine at C4 can coordinate to Palladium, poisoning the Sonogashira reaction.

Solution: If conversion is low, use Pd(dppf)Cl₂ (bidentate ligand prevents amine coordination)

or protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling. However,

the free amine usually tolerates standard conditions if catalyst loading is maintained at 3-5

mol%.
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Safety: Ethynyl Pyridines
Instability: Low molecular weight ethynyl pyridines can be energetic. Avoid distilling the final

product at high temperatures.

Polymerization: Store the final product at -20°C under Argon, protected from light, to prevent

polymerization of the alkyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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